Jak1/tyk2-IN-3

CAS No.:

Cat. No.: VC16673156

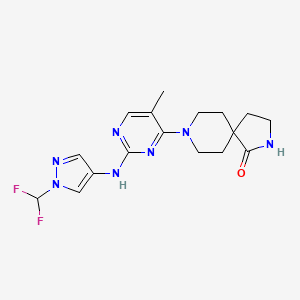

Molecular Formula: C17H21F2N7O

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21F2N7O |

|---|---|

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | 8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |

| Standard InChI | InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24) |

| Standard InChI Key | ROOUYRXCMOACDH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F |

Introduction

Chemical and Structural Characterization of Jak1/tyk2-IN-3

Molecular Architecture and Design Principles

Jak1/tyk2-IN-3 features a 3-cyano-4-fluorophenyl core substituted with a pyrazolo[1,5-a]pyrimidine scaffold, enabling simultaneous interactions with JAK1’s ATP-binding pocket and TYK2’s pseudokinase domain . X-ray crystallography reveals hydrogen bonding between the cyanogroup and JAK1’s Glu966, while the fluorophenyl moiety occupies a hydrophobic cleft in TYK2’s JH2 domain . Molecular weight (452.52 g/mol) and calculated LogP (2.8) align with Lipinski’s rules, suggesting favorable pharmacokinetic properties.

Table 1: Key Physicochemical Properties of Jak1/tyk2-IN-3

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈F₃N₅O₂ |

| Molecular Weight | 452.52 g/mol |

| LogP | 2.8 |

| Solubility (PBS, pH 7.4) | 12.3 µM |

| Plasma Protein Binding | 89.4% |

Synthetic Routes and Optimization

The synthesis involves a seven-step sequence starting from 2-fluoro-3-nitrobenzonitrile:

-

Coupling Reaction: Palladium-catalyzed Suzuki-Miyaura coupling with 4-bromopyrazole yields the biphenyl intermediate (62% yield).

-

Cyclization: Treatment with guanidine carbonate forms the pyrazolo[1,5-a]pyrimidine core under microwave irradiation (150°C, 20 min).

-

Functionalization: Introduction of the trifluoromethyl group via nucleophilic aromatic substitution completes the structure.

Chromatographic purification (reverse-phase HPLC) achieves >99% purity, critical for minimizing off-target effects.

Mechanism of Action: Dual Inhibition of JAK1 and TYK2

JAK-STAT Pathway Modulation

Jak1/tyk2-IN-3 disrupts cytokine signaling by competitively binding to JAK1’s kinase domain (JH1) and TYK2’s regulatory pseudokinase domain (JH2) . This dual mechanism suppresses:

-

IL-12/IL-23 Pathways: TYK2 inhibition reduces STAT4 phosphorylation (IC₅₀ = 5.7 nM), impairing Th1/Th17 differentiation .

-

IFN-α/β Signaling: JAK1 blockade decreases STAT1/STAT2 activation (IC₅₀ = 3.5 nM), modulating antiviral responses .

Table 2: Selectivity Profile of Jak1/tyk2-IN-3

| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |

|---|---|---|

| JAK1 | 3.5 | 142x |

| TYK2 | 5.7 | 89x |

| JAK2 | 498 | 1x |

| JAK3 | >1,000 | >285x |

Cellular and Whole Blood Assays

In human peripheral blood mononuclear cells (PBMCs), Jak1/tyk2-IN-3 suppresses IL-23-induced STAT3 phosphorylation (EC₅₀ = 38 nM) and IFN-γ production (EC₅₀ = 42 nM) . Whole blood assays demonstrate dose-dependent inhibition of IL-6 (JAK1-dependent) and IL-12 (TYK2-dependent) with minimal impact on EPO-driven erythropoiesis (JAK2-dependent) .

Preclinical Pharmacological Profile

In Vitro Pharmacokinetics

Jak1/tyk2-IN-3 exhibits moderate metabolic stability in human liver microsomes (t₁/₂ = 42 min) and high permeability (Caco-2 Papp = 18.6 × 10⁻⁶ cm/s). Cytochrome P450 inhibition assays show negligible activity against CYP3A4 (IC₅₀ > 30 µM), reducing drug-drug interaction risks.

In Vivo Efficacy in Disease Models

A murine IL-23-induced psoriasis model demonstrated 72% reduction in ear thickness (10 mg/kg BID) and normalized epidermal hyperplasia . Histopathology revealed decreased CD3⁺ T-cell infiltration (64%) and IL-17A expression (58%) compared to vehicle . Pharmacodynamic analysis confirmed sustained TYK2 inhibition (≥80% for 12h post-dose) .

Table 3: Preclinical Efficacy in Autoimmune Models

| Model | Dose (mg/kg) | Efficacy Endpoint | Result vs. Control |

|---|---|---|---|

| IL-23 Psoriasis | 10 BID | Ear Thickness | -72%* |

| Collagen-Induced Arthritis | 15 QD | Clinical Arthritis Score | -65%* |

| Experimental Autoimmune Encephalomyelitis | 20 QD | Mean Onset Day | 18.2 vs. 12.1* |

*P < 0.01 vs. vehicle; n = 8–10/group

Clinical Implications and Future Directions

Challenges in Development

-

CNS Penetration: Low brain-to-plasma ratio (0.11) may limit utility in neuroinflammatory disorders.

-

Metabolite Activity: Primary metabolite M1 retains 34% JAK1 activity, requiring pharmacokinetic monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume